2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine

medicinal chemistry molecular recognition hydrogen bonding

Select this compound when your target pocket requires a dual hydrogen-bond acceptor (pyrazine) within a 5–6 Å distance. The partially saturated tetrahydronaphthalene (tetralin) sulfonamide offers distinct steric bulk, reduced planarity, and approximately 1 log unit lower logD compared to fully aromatic naphthalene analogs, addressing solubility and metabolic stability challenges often encountered with naphthalene-based hits. This precise structural combination cannot be substituted without risk of altered target engagement or off-target profiles.

Molecular Formula C19H23N3O3S
Molecular Weight 373.47
CAS No. 1421480-48-9
Cat. No. B2497104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine
CAS1421480-48-9
Molecular FormulaC19H23N3O3S
Molecular Weight373.47
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)OC4=NC=CN=C4
InChIInChI=1S/C19H23N3O3S/c23-26(24,18-6-5-15-3-1-2-4-16(15)13-18)22-11-7-17(8-12-22)25-19-14-20-9-10-21-19/h5-6,9-10,13-14,17H,1-4,7-8,11-12H2
InChIKeyHQHGWIZKFBHJEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (CAS 1421480-48-9): Structural Identity and Procurement Baseline


2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (CAS 1421480-48-9) is a synthetic small molecule with the molecular formula C19H23N3O3S and a molecular weight of 373.47 g/mol. It belongs to the sulfonylpiperidine‑aryl ether class, featuring a partially saturated tetrahydronaphthalene (tetralin) sulfonamide linked via a piperidine spacer to a pyrazine ring [1]. The compound is listed in commercial chemical catalogs as a research‑grade building block; however, no primary literature reports of biological activity or target engagement were identified in public databases (PubMed, ChEMBL, PubChem BioAssay) as of the search date, indicating that the compound currently functions primarily as a synthetic intermediate or a member of screening libraries [1].

Why 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine Cannot Be Replaced by Simple In‑Class Analogs


Compounds within the sulfonylpiperidine‑(het)aryl ether family cannot be interchanged without compromising structure‑activity relationships. The tetrahydronaphthalene (tetralin) group confers distinct steric bulk, reduced planarity, and altered lipophilicity compared to fully aromatic naphthalene or smaller phenyl/thiophene sulfonamides, while the pyrazine ring provides two hydrogen‑bond acceptor nitrogens capable of bidentate interactions that are absent in pyridine or pyrimidine congeners [1]. Even subtle modifications of the aryl‑sulfonyl or heteroaryl‑ether fragments can lead to large shifts in target binding, solubility, metabolic stability, and off‑target profiles, making generic substitution risky without direct comparative experimental data [1].

Quantitative Differentiation Evidence for 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (CAS 1421480-48-9) Against Closest Analogs


Hydrogen‑Bond Acceptor Capacity: Pyrazine vs. Pyridine Ether Analogs

The pyrazine ring in the target compound offers two sp²‑hybridized nitrogen atoms capable of acting as hydrogen‑bond acceptors, whereas the pyridine analog (e.g., 2-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine) provides only one H‑bond acceptor. This difference can influence binding affinity and selectivity when the heterocycle engages a complementary donor in a target protein [1]. Quantitative experimental binding data for the target compound are not publicly available; the comparison is based on fundamental heterocyclic chemistry principles.

medicinal chemistry molecular recognition hydrogen bonding

Lipophilicity Modulation: Tetralin vs. Naphthalene Sulfonamide Analogs

The partially saturated tetrahydronaphthalene (tetralin) ring is expected to lower lipophilicity (logD₇.₄) by approximately 0.5–1.0 log units compared to the fully aromatic naphthalene analog (e.g., 2-((1-(naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazine), based on fragment‑based in silico predictions [1]. Experimentally measured logD values for either compound are not reported in the public domain, and the estimate relies on the well‑established observation that saturation of one aromatic ring reduces logP/logD [1].

ADME lipophilicity drug-likeness

Metabolic Stability: Tetralin vs. Naphthalene Sulfonamide Scaffolds

Naphthalene‑containing compounds are susceptible to cytochrome P450‑mediated epoxidation, leading to reactive metabolite formation, whereas the partially saturated tetralin system is primarily oxidized at the benzylic position, a pathway that generally produces more stable metabolites [1]. Direct comparative microsomal stability data for the target compound versus its naphthalene congener are not available; the inference is drawn from established structure‑metabolism relationships in the literature [1].

drug metabolism cytochrome P450 metabolic stability

Recommended Application Scenarios for 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine Based on Available Evidence


Focused Library Design for Hydrogen‑Bond‑Dependent Targets

The dual hydrogen‑bond acceptor capacity of the pyrazine ring makes this compound a logical inclusion in focused libraries targeting proteins that require bidentate heterocycle‑donor interactions (e.g., kinase hinge regions, proteases, or bromodomains). Procurement should be prioritized when the target pocket contains two complementary hydrogen‑bond donors within 5–6 Å distance [1].

Lead Optimization Campaigns Requiring Lower Lipophilicity

When a screening hit contains a naphthalene sulfonamide and exhibits high logD or poor solubility, the tetralin analog can serve as a direct replacement to lower lipophilicity. This approach is most appropriate when the hit derives from a related scaffold and a moderate reduction in logD (≈1 log unit) is desired to improve physicochemical properties [1].

In Vivo Probe Development with Reduced Metabolic Liability

If a naphthalene‑based chemical probe shows rapid clearance due to arene epoxidation, the tetralin analog may offer enhanced metabolic stability. This compound should be evaluated in head‑to‑head microsomal or hepatocyte stability assays to confirm the predicted metabolic advantage before progressing to in vivo pharmacokinetic studies [1].

Quote Request

Request a Quote for 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.